molecular formula C8H4ClF3O B1587322 3-Chloro-5-(trifluoromethyl)benzaldehyde CAS No. 477535-43-6

3-Chloro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1587322
CAS No.: 477535-43-6
M. Wt: 208.56 g/mol
InChI Key: NWSKKQLZBXTZTP-UHFFFAOYSA-N
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Description

3-Chloro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O. It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzaldehyde ring. This compound is widely used in various chemical reactions and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(trifluoromethyl)benzaldehyde typically involves the chlorination and trifluoromethylation of benzaldehyde derivatives. One common method includes the Friedel-Crafts acylation of benzene with chloroacetyl chloride followed by trifluoromethylation using trifluoromethyl iodide under specific conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and trifluoromethylation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)benzaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 3,4,5-Trifluorobenzaldehyde
  • 2-Chloro-5-(trifluoromethyl)benzaldehyde

Comparison: 3-Chloro-5-(trifluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different balance of electronic and steric effects, making it valuable in specialized applications .

Biological Activity

3-Chloro-5-(trifluoromethyl)benzaldehyde is an aromatic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C8H5ClF3O
  • Molecular Weight : 221.57 g/mol
  • Functional Groups : Contains a benzaldehyde group with a chlorine atom and a trifluoromethyl group.

The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry.

1. Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives with similar structures have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in developing new antibiotics or antifungal agents .

2. Cytochrome P450 Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, highlighting its relevance in drug design and development .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : As a cytochrome P450 inhibitor, it alters the metabolism of other drugs, potentially leading to increased efficacy or toxicity depending on the context.
  • Binding Affinity : The trifluoromethyl group may enhance binding affinity to target proteins, influencing their activity and stability.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various benzaldehyde derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Drug Interaction Studies

In a pharmacokinetic study involving CYP1A2 substrates, co-administration of this compound resulted in altered plasma levels of the substrate drugs. This finding underscores the importance of considering such interactions in drug development processes .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various applications:

  • Pharmaceutical Development : Its role as an intermediate in synthesizing drugs targeting specific pathways highlights its utility in medicinal chemistry.
  • Agricultural Chemicals : The compound's efficacy as a precursor for agrochemicals suggests potential use in developing more effective herbicides and fungicides .

Comparative Analysis

Compound NameMolecular FormulaUnique Features
This compoundC8H5ClF3ONotable CYP1A2 inhibition; potential antimicrobial activity
2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehydeC8H4ClF3OExhibits strong antimicrobial activity
4-TrifluoromethylbenzaldehydeC8H5F3OKnown for anti-amyloidogenic properties

Properties

IUPAC Name

3-chloro-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSKKQLZBXTZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397419
Record name 3-chloro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477535-43-6
Record name 3-chloro-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of (3-chloro-5-(trifluoromethyl)phenyl)methanol (Reference Example 30, 1.98 g, 9.40 mmol) and celite 545 (6.00 g) in methylene chloride (60.0 mL) was added pyridinium chlorochromate (6.10 g, 28.30 mmol) at room temperature. After 1 h, the reaction mixture was diluted with diethyl ether (200 mL), and filtered through silica gel and the filter cake was washed with 1:1 solution of diethyl ether/hexanes. The filtrate was concentrated under reduced pressure and the residue was purified by flash column chromatography (silica gel, hexanes/ethyl acetate 49:1) to provide 3-chloro-5-(trifluoromethyl)benzaldehyde (1.15 g, 56% (overall for 3 steps)) as a pale yellow oil.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-5-(trifluoromethyl)benzaldehyde
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